molecular formula C10H18ClNO B3042469 3-aminoadamantan-1-ol Hydrochloride CAS No. 6240-03-5

3-aminoadamantan-1-ol Hydrochloride

Cat. No.: B3042469
CAS No.: 6240-03-5
M. Wt: 203.71 g/mol
InChI Key: WFZANDIUEAIFSK-UHFFFAOYSA-N
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Description

3-aminoadamantan-1-ol Hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Amino-1-adamantanol hydrochloride, also known as 1-AMINO-3-HYDROXYADAMANTANE HYDROCHLORIDE or 3-aminoadamantan-1-ol Hydrochloride, primarily targets Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .

Mode of Action

The compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by 3-Amino-1-adamantanol hydrochloride is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, enhancing the insulin response to glucose and thereby reducing blood glucose levels .

Pharmacokinetics

As a dpp-iv inhibitor, it is expected to be orally bioavailable, with the potential for widespread distribution due to the ubiquitous expression of dpp-iv .

Result of Action

The primary result of the action of 3-Amino-1-adamantanol hydrochloride is a reduction in blood glucose levels . This is achieved through the enhanced action of incretins, leading to increased insulin secretion and decreased glucagon release . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The efficacy and stability of 3-Amino-1-adamantanol hydrochloride, like many drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances.

Properties

IUPAC Name

3-aminoadamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZANDIUEAIFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aminoadamantan-1-ol Hydrochloride
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3-aminoadamantan-1-ol Hydrochloride
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3-aminoadamantan-1-ol Hydrochloride
Reactant of Route 4
3-aminoadamantan-1-ol Hydrochloride
Reactant of Route 5
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3-aminoadamantan-1-ol Hydrochloride
Reactant of Route 6
3-aminoadamantan-1-ol Hydrochloride

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